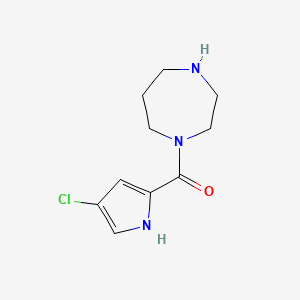
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane
Übersicht
Beschreibung
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane is a compound that has been researched for its potential applications in various fields. The molecular formula is C10H14ClN3O and the molecular weight is 227.69 g/mol .
Molecular Structure Analysis
The InChI code for 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane is 1S/C10H14ClN3O/c11-8-6-9 (13-7-8)10 (15)14-4-1-2-12-3-5-14/h6-7,12-13H,1-5H2 . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to specialized chemical databases or software .Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane are not provided in the retrieved information. Detailed reaction mechanisms may be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane include a molecular weight of 227.69 g/mol . Additional properties such as melting point, boiling point, and density were not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Researchers have developed novel synthetic pathways utilizing diazepane derivatives, similar to 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane, as intermediates or key components in the construction of complex heterocyclic systems. For instance, a study demonstrated the use of diazepane derivatives in the synthesis of pyrrolo[3,4-d][1,2]diazepines, highlighting a novel approach to constructing these heterocyclic frameworks through cyclization reactions using hydrazine (Kharaneko & Bogza, 2013). This method offers a new avenue for preparing pyrrolo[3,4-d][1,2]diazepines, which are of interest due to their potential medicinal properties.
Catalytic Applications
Diazepane derivatives have been explored for their potential as ligands in catalytic systems. For example, novel iron(III) complexes utilizing 1,4-diazepane ligands have been studied for their regioselectivity in biomimetic extradiol cleavage of catechols, demonstrating their utility in mimicking the function of catechol dioxygenase enzymes (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008). This research provides insights into the design of catalytic systems capable of selective organic transformations, which are crucial for the development of environmentally friendly chemical processes.
Mechanistic Insights and Methodology Development
The study of diazepane derivatives has also contributed to the understanding of chemical reaction mechanisms and the development of new synthetic methodologies. Research involving the contraction of diazepines to pyrroles, triggered by valence tautomerization, presents a one-pot approach to synthesizing aryl- or alkyl-substituted pyrrolo[1,2-a]quinolines, providing valuable mechanistic insights and expanding the toolkit available for heterocyclic compound synthesis (Lee, Samala, Kim, & Yoo, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-8-6-9(13-7-8)10(15)14-4-1-2-12-3-5-14/h6-7,12-13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGRLVKDVVGDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




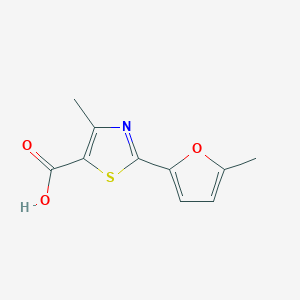
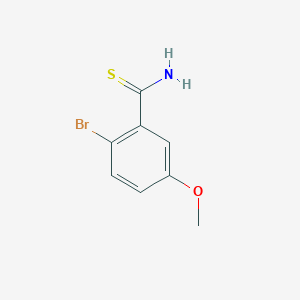
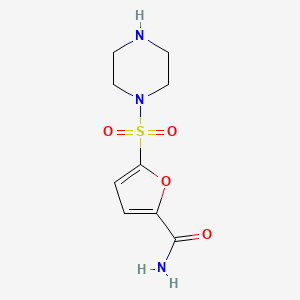

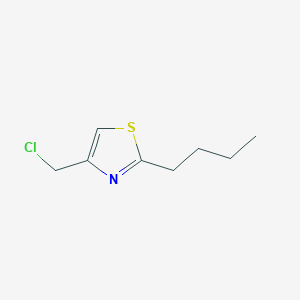
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
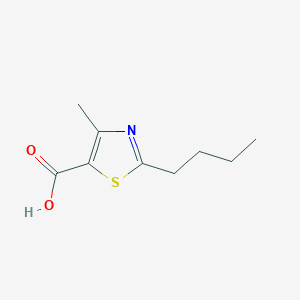




![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)